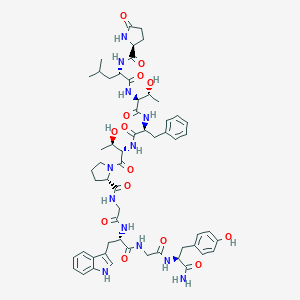
3-Fluoro-4-(trifluoromethyl)benzoic acid
Übersicht
Beschreibung
3-Fluoro-4-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H4F4O2 . It is a white to light yellow powder or crystal . The compound has a molecular weight of 208.11 .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-(trifluoromethyl)benzoic acid consists of a benzoic acid group with a fluorine atom and a trifluoromethyl group attached to the benzene ring .Physical And Chemical Properties Analysis
3-Fluoro-4-(trifluoromethyl)benzoic acid has a density of 1.5±0.1 g/cm³ . It has a boiling point of 251.5±40.0 °C at 760 mmHg . The compound has a flash point of 105.9±27.3 °C . It has a molar refractivity of 38.2±0.3 cm³ . The compound has a molar volume of 139.7±3.0 cm³ .Wissenschaftliche Forschungsanwendungen
- Potassium Channel Openers : 3-Fluoro-4-(trifluoromethyl)benzoic acid serves as a crucial building block in the synthesis of potassium channel openers. These compounds are investigated for their potential use in treating epilepsy and other neurological disorders .
- Salicylanilide Derivatives : Researchers have employed this compound in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates. These derivatives find applications in pharmaceuticals and agrochemicals .
- Internal Standard : In ultra-trace analysis, this compound acts as an internal standard. Researchers use it to calibrate and validate analytical methods for detecting fluorinated aromatic carboxylic acids by techniques like GC/MS .
- Dysprosium Complexes : Hydrothermal reactions involving 3-Fluoro-4-(trifluoromethyl)benzoic acid have led to the synthesis of novel tetra- and deca-nuclear dysprosium compounds. These complexes exhibit interesting magnetic and luminescent properties .
Medicinal Chemistry and Drug Development
Organic Synthesis
Analytical Chemistry
Coordination Chemistry
Safety and Hazards
3-Fluoro-4-(trifluoromethyl)benzoic acid can cause skin irritation (H315) and serious eye irritation (H319) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Wirkmechanismus
Target of Action
It is known to be used as a synthesis intermediate for organometallic complexes and active pharmaceutical ingredients (apis) .
Mode of Action
The carboxylic acid group in this compound can chelate with metal centers such as dysprosium . This interaction leads to the formation of pH-tunable magnetic organometallic clusters with slow magnetic relaxation .
Biochemical Pathways
It is known to be a crucial building block in the synthesis of potassium channel openers used for the treatment of epilepsy . The potassium channel openers are synthesized by condensation reactions involving 3-Fluoro-4-(trifluoromethyl)benzoic acid and aminopyridine .
Result of Action
It is known to be extensively studied for active pharmaceutical ingredients (apis) .
Action Environment
It is known that the compound’s action can be tuned by ph changes .
Eigenschaften
IUPAC Name |
3-fluoro-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIHSNPFVGMAKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350863 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(trifluoromethyl)benzoic acid | |
CAS RN |
115754-21-7 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3-fluoro-4-(trifluoromethyl)benzoic acid influence the formation of different dysprosium cluster-based chains?
A1: 3-Fluoro-4-(trifluoromethyl)benzoic acid (L) acts as a bridging ligand in the formation of both Dy₄ and Dy₁₀ cluster-based 1D chains. The carboxylate group (-COO⁻) of L coordinates to the dysprosium (Dy) ions in a bridging mode, specifically η(1):η(1):μ2. [] This means that each carboxylate group bridges two Dy ions, with one oxygen atom binding to one Dy ion and the other oxygen atom binding to a different Dy ion. This bridging behavior, along with the presence of hydroxide (μ3-OH) bridges and 2,2'-bipyridine (bipy) ligands, leads to the formation of the intricate [Dy4] and [Dy10] cluster units. The exact nuclearity and structure of the clusters are sensitive to the pH of the reaction conditions, demonstrating the influence of reaction environment on the self-assembly process. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)





